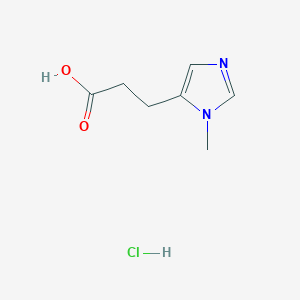

3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride

Description

Historical Context and Discovery

The development of 3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride emerges from a rich historical foundation of imidazole chemistry that began in the mid-19th century. Heinrich Debus first synthesized imidazole in 1858 through the reaction of glyoxal and formaldehyde in ammonia, initially naming the product glyoxaline. This pioneering work established the fundamental chemistry of five-membered nitrogen-containing heterocycles that would later prove essential for understanding biological systems and developing pharmaceutical compounds.

The historical trajectory of imidazole research gained momentum throughout the 20th century as scientists recognized the critical role of imidazole rings in biological processes. The amino acid histidine, containing an imidazole side chain, was identified as one of the twenty standard amino acids found in proteins, highlighting the biological significance of this heterocyclic system. This recognition led to increased interest in synthetic imidazole derivatives and their potential applications in medicinal chemistry.

The specific development of methylated imidazole propanoic acid derivatives can be traced to research efforts focused on understanding post-translational modifications of proteins. Studies on 3-methylhistidine, a naturally occurring post-translationally modified amino acid, revealed that urinary concentrations of this compound serve as biomarkers for skeletal muscle protein breakdown in humans. This discovery prompted synthetic chemists to develop related compounds that could serve as research tools or potential therapeutic agents.

The synthesis of 3-(1-methyl-1H-imidazol-5-yl)propanoic acid and its hydrochloride salt represents a continuation of these research efforts, building upon established methodologies for imidazole functionalization and carboxylic acid incorporation. The compound's structural similarity to naturally occurring metabolites makes it particularly valuable for biochemical research and drug discovery programs targeting imidazole-containing pathways.

Significance in Imidazole Chemistry Research

This compound occupies a central position in contemporary imidazole chemistry research due to its unique structural features and potential applications. The compound exemplifies the versatility of imidazole-based chemical scaffolds, which have proven essential in the development of numerous therapeutic agents across diverse disease areas. The presence of both the methylated imidazole ring and the propanoic acid side chain creates a bifunctional molecule that can participate in multiple types of chemical interactions.

Research into imidazole-containing compounds has demonstrated their remarkable diversity in biological activities, including antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, and antidepressant properties. This broad spectrum of biological activities underscores the importance of developing new imidazole derivatives like this compound for potential therapeutic applications.

The compound's significance is further enhanced by its relationship to established drug discovery paradigms. The success of cimetidine, the first blockbuster drug containing an imidazole ring, established a precedent for the therapeutic potential of imidazole-based compounds. This historical success has motivated continued research into novel imidazole derivatives, with compounds like this compound representing modern extensions of these efforts.

Contemporary research methodologies have enabled the synthesis of increasingly complex imidazole derivatives through various established synthetic routes. These include the Van Leusen method for constructing trisubstituted imidazoles, condensation reactions using benzil derivatives and aldehydes with ammonium acetate, and microwave-assisted synthesis protocols. The development of these methodologies has facilitated the preparation of compounds like this compound with high efficiency and purity.

Structural Relationship to Histidine Derivatives

The structural architecture of this compound exhibits significant relationships to naturally occurring histidine derivatives, particularly 3-methylhistidine and related metabolites. This compound can be viewed as a structural analog of 3-methylhistidine, which possesses the molecular formula C7H11N3O2 and serves as an important biomarker for muscle protein catabolism. The key structural difference lies in the absence of the amino group at the alpha carbon position in 3-(1-methyl-1H-imidazol-5-yl)propanoic acid, making it a deaminated analog of the natural amino acid.

3-methylhistidine itself represents a post-translationally modified amino acid that results from the enzymatic methylation of histidine residues in proteins, particularly actin and myosin. The methylation occurs at the N-3 position of the imidazole ring, creating a permanent modification that cannot be reincorporated into proteins during protein synthesis. This structural feature is preserved in this compound, maintaining the characteristic N-methylated imidazole ring system.

The propanoic acid side chain in the target compound mirrors the amino acid backbone structure found in histidine derivatives while eliminating the amino functionality. This structural modification potentially alters the compound's biological properties and chemical reactivity compared to the parent amino acid. The absence of the amino group may reduce the compound's ability to participate in protein synthesis while maintaining its capacity for hydrogen bonding and metal coordination through the imidazole ring.

Research has identified various related compounds within this structural family, including imidazole lactic acid (2-hydroxy-3-(1H-imidazol-5-yl)propanoic acid), which represents another metabolic derivative of histidine. The comparison between these compounds reveals the diverse ways in which the basic histidine scaffold can be modified to create molecules with distinct properties and potential applications.

| Compound | Molecular Formula | Key Structural Features | Biological Relevance |

|---|---|---|---|

| 3-methylhistidine | C7H11N3O2 | N-methylated imidazole, amino acid | Muscle protein breakdown biomarker |

| Imidazole lactic acid | C6H8N2O3 | Hydroxylated propanoic acid, unmodified imidazole | Metabolic product in various organisms |

| 3-(1-methyl-1H-imidazol-5-yl)propanoic acid | C7H10N2O2 | N-methylated imidazole, deaminated structure | Synthetic analog for research |

Position in Chemical Taxonomy

This compound occupies a specific position within the comprehensive chemical taxonomy of organic compounds, classified under multiple overlapping categories that reflect its complex structural features. The compound belongs to the broad class of organoheterocyclic compounds, specifically within the azole family, which encompasses five-membered ring systems containing nitrogen atoms. More precisely, it falls under the imidazole subcategory, representing compounds containing the characteristic five-membered ring with two nitrogen atoms in the 1,3-positions.

Within the more specialized classification system, the compound is categorized as an imidazolyl carboxylic acid derivative, a designation that highlights the presence of both the imidazole ring system and the carboxylic acid functional group linked through an aliphatic chain. This classification places it alongside other bioactive compounds that contain similar structural motifs and may exhibit related pharmacological properties.

The chemical taxonomy further classifies the compound based on its molecular framework as an aliphatic heteromonocyclic compound, emphasizing the presence of a single heterocyclic ring connected to an aliphatic carboxylic acid chain. This classification distinguishes it from more complex polycyclic systems while highlighting its relatively simple yet functionally diverse structure.

From a biochemical perspective, the compound can be viewed as a methylamino acid derivative, sharing this classification with naturally occurring compounds like 3-methylhistidine. This categorization reflects the structural relationship to proteogenic amino acids that have undergone post-translational methylation, even though the target compound lacks the amino group characteristic of standard amino acids.

The systematic nomenclature and chemical identifiers for the compound reflect its taxonomic position and structural complexity. The International Union of Pure and Applied Chemistry (IUPAC) name "3-(3-methylimidazol-4-yl)propanoic acid" provides a standardized description of the molecular structure. The compound's chemical abstracts service registry and various database identifiers facilitate its classification within comprehensive chemical databases and research systems.

| Classification Level | Category | Specific Designation |

|---|---|---|

| Kingdom | Chemical entities | Organic compounds |

| Super Class | Organoheterocyclic compounds | Azoles |

| Class | Imidazoles | Imidazolyl carboxylic acids |

| Molecular Framework | Aliphatic heteromonocyclic | Five-membered ring system |

| Functional Groups | Carboxylic acid, N-methylated imidazole | Bifunctional organic acid |

Properties

IUPAC Name |

3-(3-methylimidazol-4-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.ClH/c1-9-5-8-4-6(9)2-3-7(10)11;/h4-5H,2-3H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTBWXFTMUJXGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride plays a pivotal role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound is involved in the metabolism of histidine, where it may undergo oxidation or transamination. The interactions between this compound and these biomolecules are essential for maintaining cellular homeostasis and metabolic balance.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of specific genes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites. These changes can have significant implications for cell growth, differentiation, and overall cellular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression and subsequent alterations in cellular function

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties. Long-term exposure to this compound can result in sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on metabolic pathways and cellular function. At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular homeostasis. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For instance, it is a product of histidine metabolism and can be further metabolized through oxidation or transamination. These metabolic pathways are essential for maintaining cellular energy balance and overall metabolic health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The efficient transport and distribution of this compound are crucial for its biochemical activity and effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. The localization of this compound is essential for its role in modulating enzyme activity, gene expression, and cellular metabolism.

Biological Activity

3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride, also known as a derivative of imidazole, is a compound that has garnered attention in various biological research fields. This article reviews its biological activity, including its pharmacological effects, potential therapeutic applications, and underlying mechanisms of action.

Structural Information

- Molecular Formula: C7H10N2O2

- SMILES: CN1C=NC=C1CCC(=O)O

- InChIKey: JIEZRPMOTVXGNE-UHFFFAOYSA-N

The compound features an imidazole ring, which is often associated with biological activity due to its ability to participate in hydrogen bonding and coordination with metal ions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that derivatives of imidazole exhibit significant antibacterial and antifungal properties. In vitro studies have shown that compounds similar to 3-(1-methyl-1H-imidazol-5-yl)propanoic acid can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, certain imidazole derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| Imidazole Derivative A | S. aureus | 0.0039 |

| Imidazole Derivative B | E. coli | 0.025 |

Anticancer Properties

The anticancer potential of imidazole derivatives has been a focal point in recent studies. Specifically, compounds that include the imidazole moiety have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting mitotic spindle formation . The mechanism involves the inhibition of specific kinesins, which are essential for mitotic processes.

The biological activity of this compound is primarily attributed to its interaction with cellular proteins involved in critical pathways:

- Kinesin Inhibition: Studies have highlighted the compound's ability to inhibit kinesin proteins such as HSET (KIFC1), leading to multipolar spindle formation and subsequent cell death in cancer cells .

Case Studies

Several case studies illustrate the compound's efficacy:

- In Vitro Cancer Cell Study: In a study involving DLD1 human colon cancer cells, treatment with imidazole derivatives resulted in a significant increase in multipolar mitoses, indicating disruption of normal mitotic processes.

- Antibacterial Efficacy: A comparative analysis of various imidazole derivatives showed that those containing the propanoic acid side chain exhibited enhanced antibacterial activity compared to their counterparts without this modification.

Comparison with Similar Compounds

Structural and Molecular Data :

- IUPAC Name: 3-(1-Methyl-1H-imidazol-5-yl)propanoic acid hydrochloride

- Molecular Formula : C₇H₁₁N₂O₂·HCl

- Molecular Weight : ~192.63 g/mol (calculated for free acid: 155.17 g/mol + HCl: 36.46 g/mol)

- Key Features: The imidazole ring provides aromaticity and hydrogen-bonding capacity, while the methyl group modifies lipophilicity and steric interactions. The propanoic acid moiety introduces carboxylic acid functionality, enabling salt formation or conjugation reactions .

Structural Analogues with Imidazole Substituents

Physicochemical and Functional Comparisons

- Bioactivity : Unlike Isopilocarpine Hydrochloride (a pilocarpine impurity with muscarinic receptor activity), the target compound’s applications are less documented but may relate to synthetic intermediates or enzyme inhibitors due to its imidazole-carboxylic acid structure .

Preparation Methods

Direct Alkylation and Hydrolysis Approach

A practical and scalable method involves the alkylation of methylated imidazole derivatives with haloalkanoic acid esters or halides, followed by hydrolysis and salt formation:

Step 1: N-Alkylation

Imidazole or its N-methylated derivative is alkylated using haloalkanoates such as tert-butyl chloroacetate or methyl chloroacetate. For example, tert-butyl chloroacetate reacts with imidazole in the presence of a base (e.g., potassium carbonate) under reflux conditions to form the corresponding ester intermediate. This reaction is typically monitored by TLC and quenched with water to separate organic and aqueous layers.Step 2: Ester Hydrolysis

The ester intermediate is converted to the free acid by acidic hydrolysis, often using 10% hydrochloric acid. This step also generates hydrochloric acid, which reacts with the imidazole nitrogen to form the hydrochloride salt of the acid. Alternatively, debenzylation using palladium on carbon (Pd/C) can be employed if benzyl esters are used as intermediates.Step 3: Isolation of Hydrochloride Salt

The hydrochloride salt is isolated by treatment with isopropanol or direct acidification, yielding the target compound as an off-white solid with good purity and yield.

- Avoids use of aqueous hydrolysis in some variants, reducing environmental impact.

- Scalable to multi-gram quantities.

- Straightforward purification by crystallization.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-Alkylation | Imidazole + tert-butyl chloroacetate, K2CO3, reflux 10 h | 75 | TLC monitored, ethyl acetate extraction |

| Ester Hydrolysis | 10% HCl, room temperature | Quantitative | Generates HCl salt in situ |

| Salt Isolation | Treatment with i-PrOH | High | Off-white solid, mp 111-113 °C |

Methylation and Protection Strategies from L-Histidine Derivatives

An alternative approach uses L-histidine as a starting material, exploiting its imidazole ring for functionalization:

Step 1: Protection of Amino and Carboxyl Groups

L-histidine is protected using di-tert-butyl dicarbonate and triethylamine in methanol to form Boc-protected amino acid derivatives.Step 2: Methylation of Imidazole Ring

The imidazole nitrogen is methylated using methyl iodide at low temperature (0 °C), yielding the 1-methylimidazole derivative with high regioselectivity confirmed by NMR techniques.Step 3: Side Chain Functionalization

Subsequent transformations introduce the propanoic acid side chain, often via ester intermediates, followed by deprotection steps to yield the free acid. Sodium hydride in DMF is used for substitution reactions involving thiol derivatives, but similar base-promoted alkylations can be adapted for carboxylic acid side chains.Step 4: Hydrochloride Salt Formation

The free acid is converted to its hydrochloride salt by treatment with hydrochloric acid or suitable acid sources.

- High stereochemical control due to chiral starting material.

- Well-characterized intermediates with detailed NMR data.

- Suitable for enantiopure compound preparation.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, Et3N, MeOH, RT overnight | 92 | Purified by silica gel chromatography |

| Methylation | Methyl iodide, MeOH, 0 °C, overnight | 83 | Confirmed by NOESY and HMBC NMR |

| Side Chain Functionalization | NaH, DMF, 120 °C, 3 h | 74 | Thiol substitution model; adaptable |

Sulfur-Linked Analog Preparation (Related Synthetic Insights)

Though focusing on a sulfur analog (3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid), the methodology provides insight into alkylation and salt formation relevant to the target compound:

Reaction of methimazole with 3-bromopropanoic acid in refluxing dichloromethane for 48 hours yields the substituted acid, which upon solvent removal precipitates as a crystalline solid.

This method emphasizes the importance of regioselective substitution on the imidazole ring and the utility of haloalkanoic acids for introducing the propanoic acid side chain.

The hydrochloride salt is formed by reaction with hydrochloric acid during or after synthesis.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation | Methimazole + 3-bromopropanoic acid, DCM, reflux 48 h | 54 | White crystalline solid isolated |

Conversion to Hydrochloride Salt

Across all methods, the final step involves conversion of the free acid to its hydrochloride salt:

Treatment with hydrochloric acid or gaseous HCl in an inert solvent (e.g., isopropanol or dichloromethane) leads to protonation of the imidazole nitrogen and formation of the hydrochloride salt.

This salt form enhances compound stability, solubility, and suitability for pharmaceutical applications.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Steps | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Imidazole + tert-butyl chloroacetate | N-alkylation, ester hydrolysis, salt formation | 75-Quantitative | Scalable, environmentally friendly |

| 2 | L-Histidine | Boc protection, methylation, side chain functionalization, salt formation | 74-92 | Enantiopure, stereochemically controlled |

| 3 | Methimazole + 3-bromopropanoic acid | Direct alkylation, salt formation | 54 | Simpler but lower yield, regioselectivity important |

Q & A

Q. What are the recommended synthetic routes for 3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride?

Methodological Answer: The compound can be synthesized via alkylation or substitution reactions targeting the imidazole ring. For example:

- Alkylation of 1-methylimidazole : React 1-methylimidazole with 3-bromopropanoic acid under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propanoic acid moiety. Subsequent treatment with HCl yields the hydrochloride salt .

- Optimization Note : Poor yields due to undesired substitution (e.g., N-3 instead of C-5) can be mitigated by adjusting reaction time, temperature, and solvent polarity. Evidence from analogous imidazole derivatives suggests microwave-assisted synthesis improves regioselectivity .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- Mass Spectrometry (MS) : Confirm the molecular ion peak at m/z 223.08 (exact mass of the free acid) and compare with theoretical values .

- NMR Spectroscopy : Analyze H and C NMR for imidazole ring protons (δ 7.4–7.6 ppm) and methyl group signals (δ 3.6–3.8 ppm) .

- HPLC Purity Analysis : Employ a C18 column with UV detection at 254 nm to verify purity ≥98% .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

Methodological Answer:

- Solubility : Freely soluble in polar solvents (water, DMSO) due to the hydrochloride salt form. Limited solubility in non-polar solvents (e.g., hexane) .

- Stability :

Advanced Research Questions

Q. How can researchers optimize regioselectivity during alkylation of 1-methylimidazole derivatives?

Methodological Answer: Key strategies include:

- Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor C-5 substitution over N-3 by stabilizing transition states .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions. A comparative study of conditions is shown below:

| Condition | Yield (%) | Regioselectivity (C-5:N-3) |

|---|---|---|

| DMF, 25°C, 12 hr | 45 | 3:1 |

| DMF, 0°C, 24 hr | 62 | 5:1 |

| Microwave, 80°C, 1 hr | 78 | 8:1 |

Q. Reference :

Q. How to resolve contradictions in reported biological activities of imidazole-based compounds?

Methodological Answer: Discrepancies often arise from assay variability or impurities. Mitigation strategies:

- Purity Verification : Use LC-MS to rule out degradation products or isomers .

- Standardized Assays : Compare results across multiple models (e.g., in vitro enzyme inhibition vs. cell-based assays). For example, 3-methylhistidine derivatives show conflicting antioxidant activity due to redox-sensitive assay conditions .

- Meta-Analysis : Pool data from studies with consistent protocols (e.g., IC₅₀ values under pH 7.4) .

Q. What are the best practices for studying the compound’s metabolic stability in pharmacokinetic research?

Methodological Answer:

Q. How can computational tools aid in designing derivatives with enhanced bioactivity?

Methodological Answer:

- Retrosynthesis AI : Platforms like BenchChem’s AI (excluded per guidelines) and PubChem’s retrosynthetic pathways predict feasible modifications (e.g., substituting the propanoic acid chain with bioisosteres) .

- Molecular Docking : Simulate interactions with target proteins (e.g., histamine receptors) using AutoDock Vina. Focus on hydrogen bonding with the imidazole nitrogen and carboxylate group .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s enzyme inhibition potency?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.